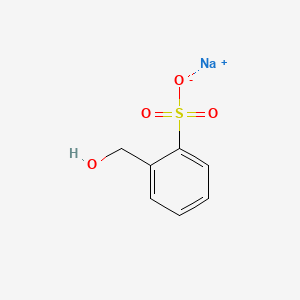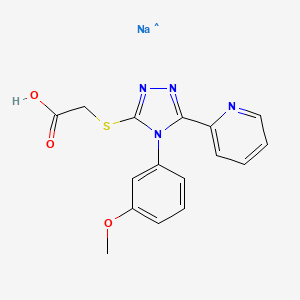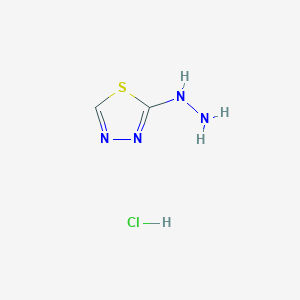![molecular formula C8H12N4O2 B12355290 4-[(piperazin-1-yl)carbonyl]-2,3-dihydro-1H-imidazol-2-one](/img/structure/B12355290.png)
4-[(piperazin-1-yl)carbonyl]-2,3-dihydro-1H-imidazol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(piperazin-1-yl)carbonyl]-2,3-dihydro-1H-imidazol-2-one is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring attached to an imidazolone moiety, which contributes to its distinctive properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(piperazin-1-yl)carbonyl]-2,3-dihydro-1H-imidazol-2-one typically involves the reaction of piperazine with an appropriate imidazolone precursor under controlled conditions. One common method includes the use of cyclopropanecarbonyl chloride and an inorganic base in a biphasic reaction system comprising water and an organic solvent . This method ensures high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(piperazin-1-yl)carbonyl]-2,3-dihydro-1H-imidazol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolone derivatives with additional oxygen functionalities, while reduction can produce more saturated analogs.
Wissenschaftliche Forschungsanwendungen
4-[(piperazin-1-yl)carbonyl]-2,3-dihydro-1H-imidazol-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism of action of 4-[(piperazin-1-yl)carbonyl]-2,3-dihydro-1H-imidazol-2-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes critical for bacterial cell wall synthesis, leading to antimicrobial effects . The compound’s structure allows it to bind to these targets effectively, disrupting their normal function and leading to the desired biological outcome.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a piperazine ring, used as an acetylcholinesterase inhibitor.
Cetirizine ethyl ester dihydrochloride: Contains a piperazine ring and is used as an antihistamine.
N-(4-(Morpholine-4-carbonyl)thiazol-2-yl)-2-piperazin-1-yl-acetamide hydrochloride: A compound with similar antibacterial properties.
Uniqueness
4-[(piperazin-1-yl)carbonyl]-2,3-dihydro-1H-imidazol-2-one is unique due to its specific combination of the piperazine and imidazolone rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and materials.
Eigenschaften
Molekularformel |
C8H12N4O2 |
|---|---|
Molekulargewicht |
196.21 g/mol |
IUPAC-Name |
5-(piperazine-1-carbonyl)-1,5-dihydroimidazol-2-one |
InChI |
InChI=1S/C8H12N4O2/c13-7(6-5-10-8(14)11-6)12-3-1-9-2-4-12/h5-6,9H,1-4H2,(H,11,14) |
InChI-Schlüssel |
OXFIBHUWHADCKS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)C(=O)C2C=NC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


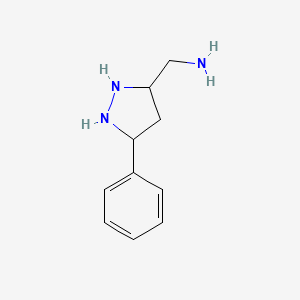
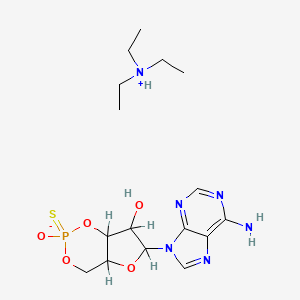

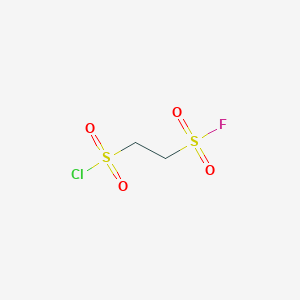
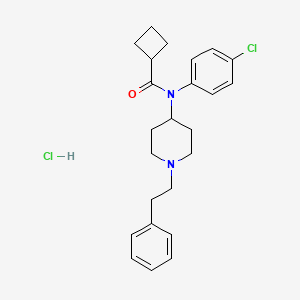

![2-methylsulfanyl-4aH-pyrido[4,3-d]pyrimidin-5-one](/img/structure/B12355253.png)
![Pentanedioic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, 1-(1,1-dimethylethyl) ester, (3S)-](/img/structure/B12355257.png)
![7H-Pyrazolo[4,3-d]pyrimidin-7-one, 5-(2-ethoxyphenyl)-1,6-dihydro-3-propyl-](/img/structure/B12355258.png)
![2-methyl-5-[(E)-2-nitroethenyl]pyridine, E](/img/structure/B12355264.png)
